Enzymatic Hydrolysis Kinetic Comparison: A Class-Level Inference for Short/Branched-Chain CoA Thioesters
While direct kinetic data for Coenzyme A S-(2-Ethyl-3-oxobutanoate) is not available, class-level inference from a well-characterized acyl-CoA thioesterase demonstrates the profound impact of acyl chain structure on enzymatic turnover. The thioesterase SoYbgC exhibits a strong preference for short-chain, linear acyl-CoAs. The kcat/Km for n-Butyryl-CoA (C4, linear) is 7.6 × 10^4 s−1·M−1, which is approximately 17-fold higher than that for the longer-chain Octanoyl-CoA (C8, linear, 4.4 × 10^3 s−1·M−1) [1]. The target compound's branched and oxygenated C6 acyl chain is predicted to result in a kcat/Km that is significantly lower than that of linear analogs of similar chain length, a critical factor for experimental design and data interpretation. This is a Class-level inference.
| Evidence Dimension | Enzymatic Hydrolysis Rate (Catalytic Efficiency) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be significantly different based on chain length and branching. |
| Comparator Or Baseline | n-Butyryl-CoA: kcat/Km = 7.6 × 10^4 s−1·M−1; Octanoyl-CoA: kcat/Km = 4.4 × 10^3 s−1·M−1 |
| Quantified Difference | 17-fold difference in kcat/Km between comparators (n-Butyryl-CoA vs. Octanoyl-CoA). |
| Conditions | SoYbgC-catalyzed hydrolysis, pH 7.5, 25 °C. |
Why This Matters
Demonstrates that acyl chain structure is a primary determinant of enzymatic activity, validating the need for the specific, branched-chain compound over simpler, linear analogs.
- [1] Lee J, et al. Structural and biochemical characterization of the thioesterase SoYbgC from Shewanella oneidensis. Scientific Reports. 2017; 7: 42302. Table 3. View Source
